1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a methyl and nitro group, linked to a piperidine ring via an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration and Methylation: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids. Methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Acetylation: The nitrated and methylated pyrazole is then reacted with acetyl chloride to introduce the acetyl group.
Coupling with Piperidine: Finally, the acetylated pyrazole is coupled with piperidine-4-carboxamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Acyl chlorides, bases like pyridine.
Major Products
Amino Derivatives: Reduction of the nitro group.
Oxidized Derivatives: Introduction of hydroxyl or carbonyl groups.
Substituted Derivatives: Replacement of the acetyl group with other acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and piperidine rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another nitro-substituted pyrazole with potential explosive properties.
3(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Quinolinyl-pyrazoles: Known for their pharmacological activities, including PDE10A inhibition.
Uniqueness
1-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17N5O4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
1-[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C12H17N5O4/c1-8-6-10(17(20)21)14-16(8)7-11(18)15-4-2-9(3-5-15)12(13)19/h6,9H,2-5,7H2,1H3,(H2,13,19) |
InChI Key |
FNPKDXZACQJZRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCC(CC2)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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